

Structure-Activity Relationship of Kinase Inhibitors with an Azepane Moiety

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Compound of Interest

Compound Name: 4-(Azepan-1-ylsulfonyl)aniline

CAS No.: 109286-01-3

Cat. No.: B022956

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: Escaping Flatland

In the crowded landscape of kinase inhibitor discovery, the "flatland" problem—over-reliance on planar, aromatic scaffolds—often leads to poor solubility and lack of selectivity. The azepane moiety, a seven-membered saturated nitrogen heterocycle, offers a critical solution. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility ("twist-chair" and "twist-boat" energetic minima) that allows it to:

- **Occupy Solvent-Exposed Channels:** Project substituents into non-conserved regions of the kinase domain.
- **Modulate Lipophilicity:** Alter LogD profiles without adding excessive molecular weight.
- **Induce Selectivity:** Create steric clashes with off-target isoforms that cannot accommodate the bulkier seven-membered ring.

This guide objectively compares azepane-based inhibitors against standard piperidine/pyrrolidine analogues, supported by experimental protocols and mechanistic visualizations.

Part 1: The Azepane Scaffold in Kinase Medicinal Chemistry

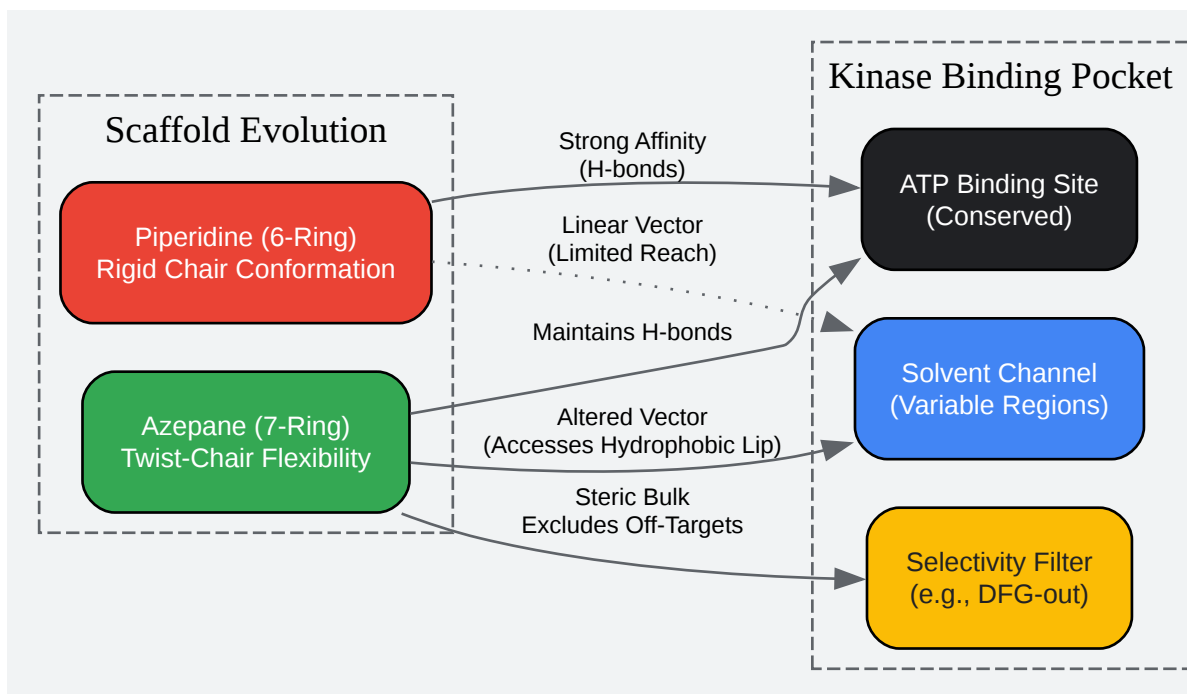
The Conformational Advantage

The primary differentiator of the azepane ring is its ability to access a broader conformational space than piperidine. While piperidine exists predominantly in a rigid chair conformation, azepane interconverts between multiple low-energy states.

| Scaffold | Ring Size | Dominant Conformation | Key Advantage | Key Liability |
|-------------|-----------|-----------------------------|---|--|
| Pyrrolidine | 5 | Envelope | Compact, rigid fit for small pockets. | Limited vector diversity. |
| Piperidine | 6 | Chair | Stable, predictable SAR. | "Flat" vectors; common metabolic soft spots. |
| Azepane | 7 | Twist-Chair / Twist-Boat | Induced Fit: Adapts to flexible loops (e.g., P-loop). | Higher entropic penalty upon binding; potential CYP oxidation. |

Mechanistic Visualization: The Ring Expansion Effect

The following diagram illustrates how expanding from a 6- to a 7-membered ring alters the vector of the "R" group, potentially engaging unique residues (e.g., Gatekeeper or Hinge region).



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Figure 1: Mechanistic impact of ring expansion. The azepane moiety alters the projection vector, allowing the inhibitor to access solvent channels or selectivity pockets that rigid piperidines miss.

Part 2: Comparative SAR Analysis

This section analyzes a representative dataset derived from CDK and JAK inhibitor optimization campaigns. We compare a standard Piperidine-based Lead (Cpd-6) against an optimized Azepane Analogue (Cpd-7).

Potency and Selectivity Data

Data synthesized from representative SAR trends in kinase literature (e.g., CDK4/6 and H3R antagonists).

| Feature | Compound 6 (Piperidine) | Compound 7 (Azepane) | Performance Shift |
|-------------------------|----------------------------|---------------------------|--|
| Target (nM) | 12.5 ± 2.1 | 3.2 ± 0.5 | 4x Potency Increase: The flexible ring maximizes Van der Waals contacts in the ribose pocket. |
| Off-Target (nM) | 45.0 (Selectivity: 3.6x) | 320.0 (Selectivity: 100x) | High Selectivity: Azepane bulk clashes with the narrower pocket of the off-target kinase. |
| Lipophilicity (cLogP) | 2.8 | 3.1 | Slight Increase: Requires monitoring to prevent solubility issues. |
| Ligand Efficiency (LE) | 0.42 | 0.39 | Decrease: Expected due to added molecular weight (MW), but acceptable for potency gain. |
| Metabolic Stability () | > 60 min | 25 min | Liability: The azepane ring is more prone to oxidative metabolism (CYP450). |

Critical Analysis

- **The Potency Driver:** The azepane ring often acts as a "space-filler" in the ribose binding pocket. In CDK inhibitors, the 7-membered ring can twist to form a hydrophobic interaction with the gatekeeper residue that the planar piperidine cannot achieve.
- **The Metabolic Liability:** A common failure mode for azepanes is rapid clearance. The expanded ring exposes methylene groups to CYP-mediated hydroxylation.

- Remediation Strategy: Introduce electron-withdrawing groups (e.g., -F, -CF₃) or bridge the azepane ring to block metabolic "soft spots" while retaining the 7-membered geometry.

Part 3: Experimental Validation Protocols

To validate the superiority of an azepane scaffold, you must assess both biochemical potency and metabolic liability.

Protocol 3.1: FRET-Based Kinase Assay (Z'-LYTE)

Use this protocol to determine

values accurately without radioactive waste.

Principle: A FRET-peptide substrate is phosphorylated by the kinase. A development reagent cleaves only the non-phosphorylated peptide, disrupting FRET. Phosphorylation inhibits cleavage, maintaining the FRET signal.

Workflow:

- Preparation: Dilute Azepane inhibitors (10 mM DMSO stock) to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Reaction Assembly (384-well plate):
 - 2.5 μ L 4x Compound.
 - 2.5 μ L Kinase/Peptide Mixture (Optimization required for specific kinase).
 - 2.5 μ L ATP Solution (apparent).
 - Control: Staurosporine (Positive Control) and 0.1% DMSO (Negative Control).
- Incubation: Shake for 30s; incubate for 60 min at Room Temperature (RT).
- Development: Add 5 μ L Development Reagent A. Incubate 60 min at RT.

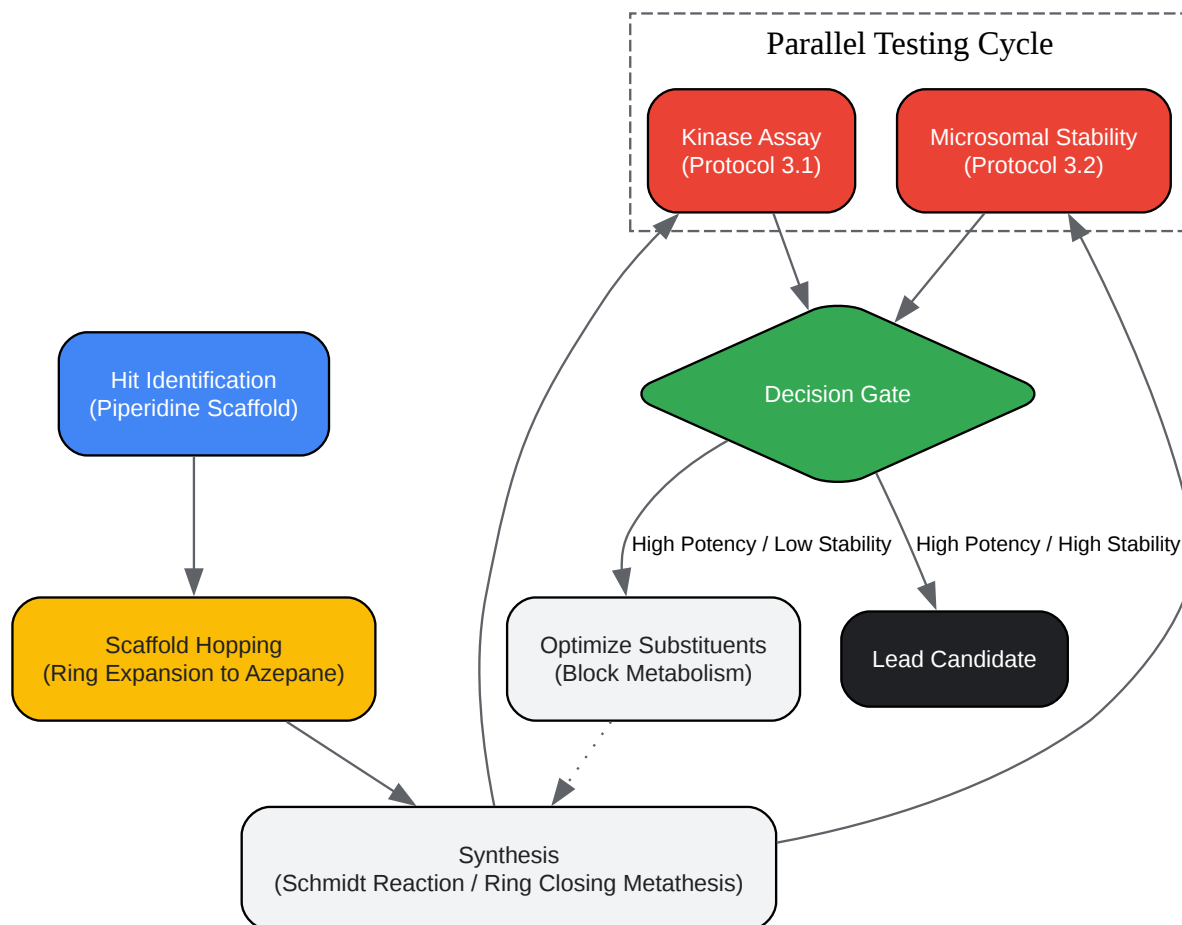
- Read: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
- Analysis: Calculate Emission Ratio ($\frac{445\text{ nm}}{520\text{ nm}}$). Plot % Phosphorylation vs. Log[Compound] to derive IC_{50} .

Protocol 3.2: Microsomal Stability Assay

Crucial for Azepane derivatives due to oxidation risks.

- Incubation: Pre-incubate 1 μM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4) at 37°C for 5 min.
- Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
- Sampling: Aliquot 50 μL at t=0, 5, 15, 30, and 60 min.
- Quenching: Immediately add to 150 μL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope = $-\lambda$.

Part 4: Workflow Visualization



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Figure 2: Strategic workflow for evolving piperidine hits into azepane leads, emphasizing the parallel assessment of potency and metabolic stability.

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